

Comparative Transcriptomic Analysis of Sethoxydim's Impact on Plant Gene Expression

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Compound of Interest

Compound Name: Sethoxydim

Cat. No.: B7800400

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A comprehensive guide for researchers on the transcriptomic effects of **sethoxydim**, detailing differentially expressed genes, affected signaling pathways, and experimental methodologies.

This guide provides a detailed comparison of the transcriptomic landscape in plants treated with the herbicide **sethoxydim** versus untreated control plants. By summarizing key quantitative data, outlining experimental protocols, and visualizing affected signaling pathways, this document serves as a valuable resource for researchers in plant science, weed management, and drug development. The findings are primarily based on a study by Song et al. (2020) on green foxtail (*Setaria viridis*), a model organism for C4 grasses.[\[1\]](#)[\[2\]](#)

Key Findings and Data Presentation

Sethoxydim treatment significantly alters gene expression in susceptible plants. A transcriptomic analysis of **sethoxydim**-treated green foxtail revealed a substantial number of differentially expressed genes (DEGs). The study by Song et al. (2020) identified hundreds of DEGs, indicating a broad impact on cellular processes. Below is a summary of the key quantitative findings from this research.

Treatment Group	Up-regulated DEGs	Down-regulated DEGs	Total DEGs
Sethoxydim-treated vs. Control	235	118	353

Table 1: Summary of differentially expressed genes (DEGs) in herbicide-sensitive green foxtail treated with **sethoxydim** compared to an untreated control. Data is derived from the transcriptomic analysis by Song et al. (2020).

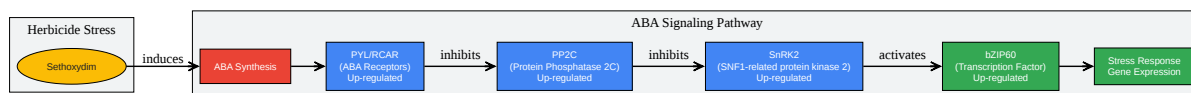
A selection of key differentially expressed genes is presented in Table 2, highlighting their functional annotations and expression changes.

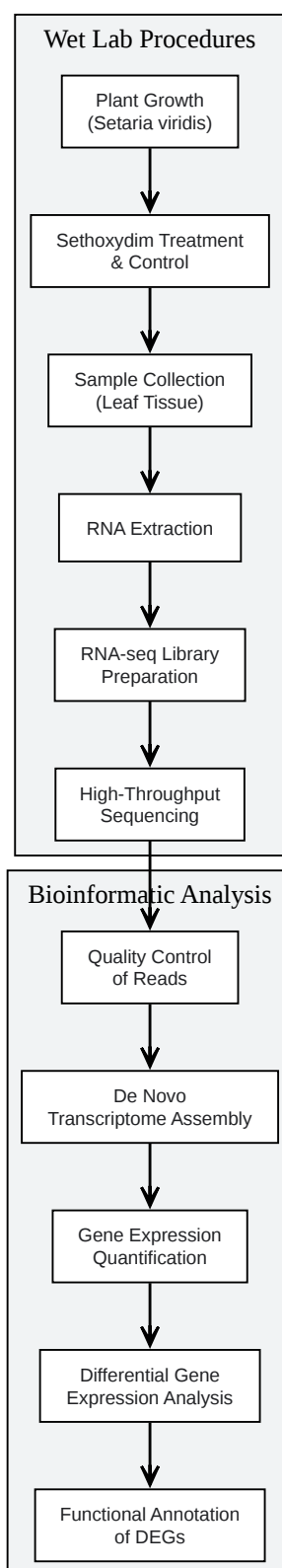
Gene ID (Contig)	Annotation	Log2 Fold Change	p-value
Contig_GFT-HS_9248	bZIP transcription factor 60	2.85	< 0.01
Contig_GFT-HS_12345	Abscisic acid receptor PYL4	2.15	< 0.01
Contig_GFT-HS_67890	Protein phosphatase 2C	1.98	< 0.01
Contig_GFT-HS_54321	SNF1-related protein kinase 2	2.33	< 0.01
Contig_GFT-HS_11223	Cytochrome P450	-2.54	< 0.01
Contig_GFT-HS_44556	Glutathione S-transferase	-2.18	< 0.01

Table 2: A selection of differentially expressed genes in **sethoxydim**-treated herbicide-sensitive green foxtail. The up-regulation of genes involved in the ABA signaling pathway is a notable finding.

Affected Signaling Pathways

The transcriptomic data strongly indicates that **sethoxydim** treatment induces the abscisic acid (ABA)-activated signaling pathway.^{[1][2]} This pathway is a crucial regulator of various stress responses in plants. The upregulation of key components such as ABA receptors (PYL), protein phosphatases 2C (PP2C), and SNF1-related protein kinases (SnRK2) suggests a plant stress response to the herbicide.^[1] A key transcription factor identified as being significantly upregulated is a bZIP transcription factor 60.^{[1][2]}





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References

- 1. Transcriptome analysis identified the mechanism of synergy between sethoxydim herbicide and a mycoherbicide on green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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